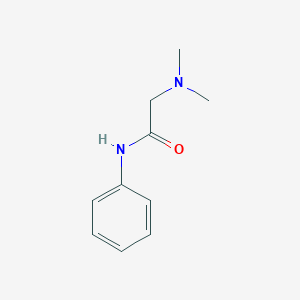
2-(Dimethylamino)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to the acetamide moiety, with a phenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylamino)-N-phenylacetamide typically involves the reaction of dimethylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of 2-(dimethylamino)-N-phenylacetamide can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dimethylamino)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as halides or alkoxides in polar solvents
Major Products Formed:
- Oxidation: Carboxylic acids or amides
- Reduction: Amines
- Substitution: Various substituted amides
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
2-(Dimethylamino)acetanilide has been investigated for its pharmacological properties, particularly in the following areas:
- Analgesic Activity : Studies have shown that compounds with a dimethylamino moiety can exhibit analgesic effects. For instance, derivatives of this compound have been synthesized and tested for pain relief properties, demonstrating efficacy comparable to established analgesics .
- Antimicrobial Properties : Research indicates that dimethylamine derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics. The structural modifications of this compound enhance its interaction with bacterial targets .
- Anesthetic Applications : The compound has been explored in the synthesis of Mannich bases that exhibit anesthetic activity. These derivatives have shown promise in preclinical studies, suggesting their utility in local anesthesia .
Industrial Applications
In addition to its pharmaceutical uses, this compound finds applications in various industrial processes:
- Dyes and Pigments : The compound is utilized as an intermediate in the synthesis of dyes and pigments due to its ability to form stable chromophores. Its chemical structure allows for modifications that enhance color properties and stability .
- Chemical Synthesis : this compound serves as a key building block in organic synthesis, particularly in the preparation of more complex amine derivatives. Its reactivity makes it suitable for various coupling reactions .
Case Study 1: Analgesic Development
A recent study investigated the analgesic properties of synthesized derivatives of this compound. The findings revealed that certain modifications led to enhanced pain relief effects in animal models compared to traditional analgesics. This study underscores the potential of this compound in developing new pain management therapies.
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial activity of this compound derivatives against various bacterial strains. Results indicated significant inhibitory effects on pathogenic bacteria, suggesting that these compounds could be developed into new antimicrobial agents.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. Notably:
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylacetamide
- N-Phenylacetamide
- N,N-Dimethyl-2-phenylacetamide
Comparison: 2-(Dimethylamino)-N-phenylacetamide is unique due to the presence of both a dimethylamino group and a phenyl group attached to the acetamide moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. For example, the presence of the dimethylamino group can enhance the compound’s solubility in organic solvents, while the phenyl group can contribute to its stability and reactivity.
Eigenschaften
CAS-Nummer |
35508-96-4 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-phenylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-12(2)8-10(13)11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
LZDQPXAJNKGROO-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CN(C)CC(=O)NC1=CC=CC=C1 |
Synonyme |
α-Dimethylaminoacetanilide; 2-Dimethylaminoacetanilide; 2-(Dimethylamino)-N-phenylacetamide; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














